Butylbenisothiazolene

Descripción general

Descripción

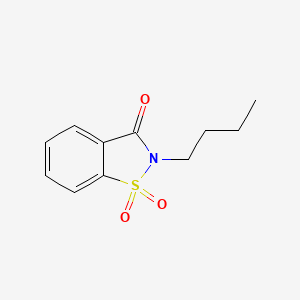

Butylbenisothiazolene is a heterocyclic organic compound with the molecular formula C11H13NO3S. It is a derivative of benzothiazole and is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Butylbenisothiazolene typically involves the reaction of 2-aminobenzenesulfonamide with butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Butylbenisothiazolene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Industrial Applications

1.1 Biocide and Preservative

Butylbenisothiazolene is widely recognized for its antimicrobial properties, making it a valuable biocide in various industrial applications. It is commonly used in:

- Paints and Coatings : BIT serves as a preservative to prevent microbial growth in water-based paints, ensuring product longevity and performance.

- Personal Care Products : Due to its effectiveness against bacteria and fungi, BIT is often included in cosmetics and personal care formulations to enhance shelf life.

- Wood Preservation : The compound is utilized in wood treatments to protect against decay and insect damage.

Pharmaceutical Applications

2.1 Antitumor Research

Recent studies have highlighted the potential of this compound in cancer therapy. Research indicates that BIT can enhance the efficacy of certain anticancer agents by:

- Synergistic Effects : A hybrid formulation combining glycerol, polyethylene glycol 400, and this compound has shown promising results in achieving synergistic antitumor effects in experimental models .

- Mechanism of Action : Investigations into the molecular mechanisms reveal that BIT may influence tumor cell apoptosis and inhibit proliferation, although detailed pathways remain an area for further research.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application. Several studies have focused on its toxicity:

- Occupational Sensitization : There have been documented cases of occupational contact dermatitis among workers exposed to BIT-containing cutting fluids, indicating potential sensitization risks .

- Animal Studies : Toxicological assessments have reported adverse effects such as decreased body weight and food consumption at high doses in animal models. The lowest observed adverse effect level (LOAEL) was found to be 149.2 mg/kg body weight per day for male animals .

Case Study on Antitumor Efficacy

A study conducted by researchers at Huazhong University demonstrated that a formulation containing this compound exhibited enhanced antitumor activity compared to standard treatments. This research supports the potential use of BIT as an adjunct therapy in cancer treatment .

Occupational Health Impacts

A series of case studies highlighted instances of allergic reactions among metalworkers due to exposure to BIT in industrial settings. These findings underscore the importance of monitoring occupational exposure levels and implementing safety measures .

Summary Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Industrial | Preservative in paints | Prevents microbial growth |

| Personal care products | Enhances shelf life | |

| Wood preservation | Protects against decay | |

| Pharmaceutical | Antitumor agent | Potential synergistic effects |

| Toxicological | Occupational sensitization | Documented cases of dermatitis |

| Animal toxicity studies | Adverse effects observed at high doses |

Mecanismo De Acción

The mechanism of action of Butylbenisothiazolene involves its interaction with cellular components, leading to disruption of microbial cell membranes and inhibition of enzyme activity. The compound targets specific molecular pathways, such as the inhibition of protein synthesis and interference with DNA replication, contributing to its antimicrobial and antifungal properties .

Comparación Con Compuestos Similares

Similar Compounds

Benzisothiazolinone: A widely used preservative with similar antimicrobial properties.

Methylisothiazolinone: Another isothiazolinone derivative used in various industrial applications

Uniqueness

Butylbenisothiazolene is unique due to its butyl substitution, which enhances its lipophilicity and allows for better penetration into biological membranes. This structural modification contributes to its superior antimicrobial efficacy compared to other isothiazolinone derivatives .

Actividad Biológica

Butylbenisothiazolene, also known as N-butyl-1,2-benzisothiazolin-3-one (BIT), is a compound that has garnered attention for its biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the existing literature on the biological effects of this compound, focusing on its pharmacological properties, case studies, and research findings.

This compound is a derivative of benzisothiazolinone, which is widely used as a preservative in various industries due to its antimicrobial properties. The compound exhibits a unique mechanism of action that involves the inhibition of microbial growth through disruption of cellular processes.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₁N₂OS |

| Molecular Weight | 195.26 g/mol |

| Solubility | Soluble in water |

| pKa | 5.0 |

Biological Activity Overview

The biological activity of this compound has been extensively studied across various models. Key findings include:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

-

Toxicity Studies :

- In a 90-day toxicity study on Sprague-Dawley rats, adverse effects were observed at high doses (2000 mg/kg), including decreased body weight and irritant effects in the gastrointestinal tract . The lowest observed adverse effect level (LOAEL) was determined to be 149.2 mg/kg for males and 162.4 mg/kg for females.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC for E. coli: 6.72 mg/mL | |

| MIC for S. aureus: 6.63 mg/mL | ||

| Anti-inflammatory | Reduction in edema (carrageenan model) | |

| Toxicity | LOAEL: 149.2 mg/kg (males) |

Case Studies

Several case studies have documented the effects of this compound in occupational settings:

- A study reported cases of allergic contact dermatitis among metalworkers exposed to cutting fluids containing BIT, highlighting the compound's sensitizing potential .

- Another case study evaluated the dermal toxicity of BIT in laboratory settings, confirming its irritant properties at high concentrations .

Research Findings

Recent studies have focused on understanding the pharmacokinetics and tissue distribution of this compound:

- A pharmacokinetic study demonstrated that BIT is absorbed through multiple routes, with varying bioavailability depending on the solvent used for administration .

- The compound's distribution in tissues was assessed using mass balance studies, revealing significant accumulation in liver and kidney tissues over time .

Propiedades

IUPAC Name |

2-butyl-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-2-3-8-12-11(13)9-6-4-5-7-10(9)16(12,14)15/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHVVWXDKDMZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321953 | |

| Record name | 2-Butyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7499-96-9 | |

| Record name | NSC400074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.